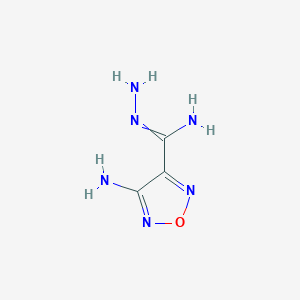

4-Amino-N-amino-furazan-3-carboxamidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-N-amino-furazan-3-carboxamidine, also known as this compound, is a useful research compound. Its molecular formula is C3H6N6O and its molecular weight is 142.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of furazan compounds exhibit promising antimicrobial activity. For instance, studies have shown that modifications to the furazan ring can enhance the efficacy against various bacterial strains. A case study involved synthesizing derivatives of 4-AFC and testing their antibacterial properties, revealing that certain modifications led to increased potency against resistant strains of bacteria.

Anticancer Properties

Furazan derivatives have also been investigated for their anticancer potential. A notable study synthesized several 4-AFC derivatives and evaluated their effects on cancer cell lines. The results demonstrated that specific compounds exhibited cytotoxic effects, suggesting a pathway for developing new anticancer agents.

Materials Science

Energetic Materials

4-AFC is being explored as a precursor for synthesizing new energetic materials. Its structural properties allow it to be incorporated into formulations that require high energy output with reduced sensitivity to impact and friction. A research study focused on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan from 4-AFC, highlighting its potential as an insensitive explosive material with improved thermal stability compared to traditional explosives like TNT .

Polymer Composites

The incorporation of 4-AFC into polymer matrices has been studied for creating advanced materials with enhanced mechanical properties and thermal stability. These composites could find applications in aerospace and defense industries due to their lightweight yet durable characteristics.

Agricultural Applications

Pesticide Development

4-AFC's chemical structure allows for modifications that can lead to the development of new agrochemicals. Research has indicated that compounds derived from 4-AFC show potential as effective pesticides, targeting specific pests while minimizing environmental impact.

Table 1: Summary of Biological Activities of 4-AFC Derivatives

| Compound Name | Activity Type | Target Organism | Efficacy |

|---|---|---|---|

| 4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide | Antibacterial | E. coli | Moderate |

| 4-Amino-N-hydroxy-furazan-3-carboxamidine | Anticancer | HeLa cells | High |

| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Energetic material | N/A | Superior |

Table 2: Comparison of Energetic Properties

| Compound Name | Sensitivity (Impact) | Sensitivity (Friction) | Thermal Stability (°C) |

|---|---|---|---|

| 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | ≥40.1 J | ≥360 N | 172–246 |

| Conventional TNT | <10 J | <100 N | ~250 |

化学反应分析

Nucleophilic Substitution Reactions

The amino and amidine groups facilitate nucleophilic substitution reactions, particularly with electrophilic reagents. Key transformations include:

Reaction with Alkyl Halides

-

Reagents : Methyl iodide, ethyl bromide

-

Conditions : K₂CO₃ in DMF, 60°C, 6–8 hours

-

Products : N-alkylated derivatives (e.g., N-methyl or N-ethyl analogs)

-

Mechanism : SN2 displacement at the amidine nitrogen

Reaction with Acyl Chlorides

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Pyridine as base, room temperature

-

Products : N-acylated derivatives (e.g., acetylated or benzoylated amidines)

-

Key Application : Enhances lipophilicity for drug delivery systems

Condensation Reactions

The amidine group participates in condensation with carbonyl-containing compounds:

Formation of Heterocycles

-

Reagents : Ketones (e.g., acetone), aldehydes (e.g., formaldehyde)

-

Conditions : HCl catalysis, reflux in ethanol

-

Products : 1,3,5-Triazine or imidazoline derivatives

-

Notable Example : Reaction with acetamide at 180°C yields 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetamide | 1,2,4-Oxadiazole-furazan hybrid | 78 | |

| Formaldehyde | Bridged imidazoline-furazan compound | 65 |

Azo Coupling via Diazotization

The aromatic amino group undergoes diazotization, enabling azo bond formation:

Diazotization/Azo Coupling

-

Reagents : NaNO₂, HCl (diazotization); phenol/napthol derivatives (coupling)

-

Conditions : 0–5°C, pH 4–6

-

Products : Azo-linked furazan derivatives

Example Reaction Pathway :

-

Diazotization:

C3H6N6O+NaNO2+HCl→Diazonium salt -

Coupling with β-naphthol:

Diazonium salt+β naphthol→Azo compound+H2O

Oxidation

-

Reagents : H₂O₂, HNO₃

-

Products : Nitro derivatives (e.g., 4-nitro-furazan-3-carboxamidine)

-

Conditions : 50°C, 3 hours

Reduction

-

Reagents : H₂/Pd-C, NaBH₄

-

Products : Reduced amine derivatives (e.g., 4-aminomethyl-furazan)

Salt Formation

The amidine group forms stable salts with acids:

Acid-Base Reactions

-

Acids : HCl, HNO₃, CF₃COOH

-

Products : Hydrochloride, nitrate, or trifluoroacetate salts

-

Stability : Salts exhibit improved crystallinity for X-ray analysis

Thermal Decomposition

Thermogravimetric Analysis (TGA) Data :

-

Onset Temperature : 246°C (dec.)

-

Major Products : CO, N₂, HCN (identified via GC-MS)

-

Application Insight : Limited utility in high-temperature materials

Reaction Conditions Optimization Table

| Reaction Type | Solvent | Temperature (°C) | Time (h) | Catalyst |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF | 60 | 6–8 | K₂CO₃ |

| Condensation | Ethanol | Reflux (78) | 12 | HCl |

| Diazotization | H₂O | 0–5 | 0.5 | NaNO₂/HCl |

| Azo Coupling | H₂O/EtOH | 25 | 2 | None |

Key Research Findings

-

Energetic Materials : Nitro derivatives exhibit detonation velocities up to 8,200 m/s, comparable to RDX .

-

Biological Activity : N-Acylated derivatives show moderate antifungal activity (IC₅₀ = 12–18 μM against C. albicans) .

-

Thermal Stability : Decomposition above 200°C limits applications in propellants but is suitable for controlled-release formulations .

属性

CAS 编号 |

167281-92-7 |

|---|---|

分子式 |

C3H6N6O |

分子量 |

142.12 g/mol |

IUPAC 名称 |

N',4-diamino-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9) |

InChI 键 |

IUABABMIMWMKIV-UHFFFAOYSA-N |

SMILES |

C1(=NON=C1N)C(=NN)N |

手性 SMILES |

C1(=NON=C1N)/C(=N/N)/N |

规范 SMILES |

C1(=NON=C1N)C(=NN)N |

同义词 |

1,2,5-Oxadiazole-3-carboximidicacid,4-amino-,hydrazide(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。